

Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *2-Chloro-4,5-dimethyl-1H-imidazole*

Cat. No.: *B1415260*

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Disclaimer: While this guide focuses on the structure-activity relationship (SAR) of 2,4,5-trisubstituted imidazole derivatives as kinase inhibitors, specific, publicly available, in-depth SAR studies on **2-Chloro-4,5-dimethyl-1H-imidazole** derivatives are limited. The following information is compiled from research on structurally related imidazole compounds, particularly those targeting p38 MAP kinase, to provide a representative comparison and detailed experimental methodologies as requested.

This guide provides a comparative analysis of 2,4,5-trisubstituted imidazole derivatives as potent kinase inhibitors, with a focus on their structure-activity relationships. The information is intended for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The inhibitory activity of substituted imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole core and the flanking aryl rings. The following table summarizes the in vitro activity of a series of 2,4,5-trisubstituted imidazoles against p38 MAP kinase, a key enzyme in inflammatory signaling pathways.

Compound ID	R1 (at C2)	R2 (at C4)	R3 (at C5)	p38 MAP Kinase IC50 (nM)
1	4-Methylsulfinylphenyl	4-Fluorophenyl	4-Pyridyl	50
2	4-Methylthiophenyl	4-Fluorophenyl	4-Pyridyl	200
3	4-Methylsulfonylphenyl	4-Fluorophenyl	4-Pyridyl	60
4	4-Aminophenyl	4-Fluorophenyl	4-Pyridyl	>10000
5	4-Methoxyphenyl	4-Fluorophenyl	4-Pyridyl	800
6	4-Methylsulfinylphenyl	Phenyl	4-Pyridyl	500
7	4-Methylsulfinylphenyl	4-Chlorophenyl	4-Pyridyl	45
8	4-Methylsulfinylphenyl	4-Fluorophenyl	2-Pyridyl	150

Structure-Activity Relationship (SAR) Analysis

The data presented above highlights key structural requirements for potent p38 MAP kinase inhibition by this class of imidazoles:

- Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazole ring is critical for activity. A methylsulfinylphenyl group (Compound 1) is generally optimal. The corresponding thioether (Compound 2) is less potent, while the sulfone (Compound 3)

retains good activity. A basic amino group (Compound 4) or a methoxy group (Compound 5) leads to a significant loss of potency.

- Substitution at the 4-position: A 4-fluorophenyl group at this position is preferred for high potency (Compound 1). Replacement with an unsubstituted phenyl ring (Compound 6) decreases activity, whereas a 4-chlorophenyl group (Compound 7) can be well-tolerated.
- Substitution at the 5-position: A 4-pyridyl moiety at the 5-position is a crucial feature for potent inhibition, likely due to its ability to form a key hydrogen bond interaction within the ATP-binding site of the kinase. Altering this to a 2-pyridyl group (Compound 8) reduces the inhibitory activity.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the imidazole derivatives are provided below.

General Synthesis of 2,4,5-Trisubstituted Imidazoles

A common synthetic route to 2,4,5-trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.

Step 1: Synthesis of 4,5-bis(4-fluorophenyl)-1H-imidazole

- To a solution of 4,4'-difluorobenzil (1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (10 eq).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography.

In Vitro p38 MAP Kinase Assay Protocol

The inhibitory activity of the synthesized compounds against p38 MAP kinase can be determined using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

- Recombinant human p38 α MAP kinase
- Biotinylated substrate peptide (e.g., Biotin-ATF2)
- ATP
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- Europium-labeled anti-phospho-substrate antibody
- Streptavidin-Allophycocyanin (SA-APC)
- Test compounds dissolved in DMSO
- 384-well assay plates

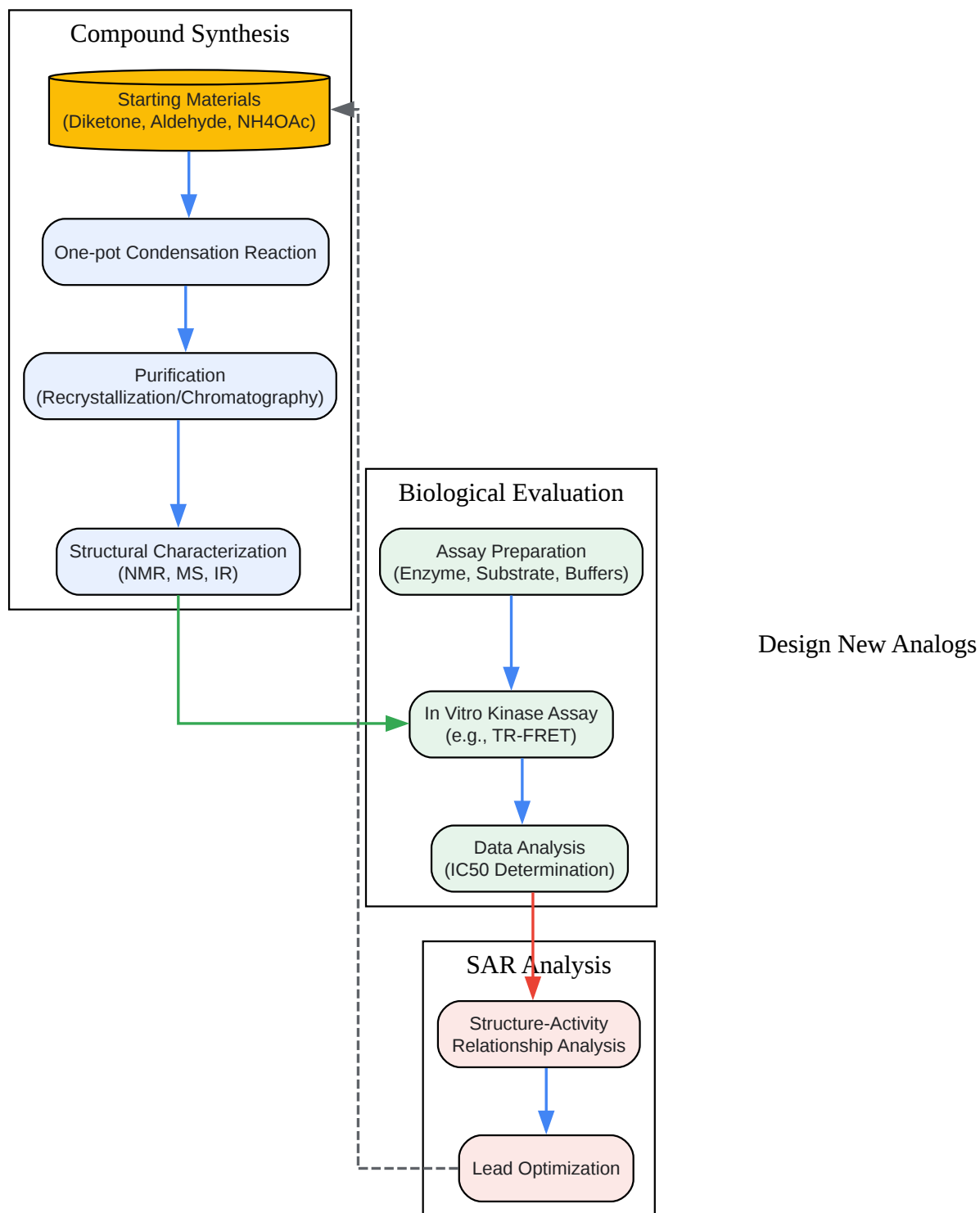
Procedure:

- Add 2 μ L of test compound dilutions in assay buffer to the wells of a 384-well plate.
- Add 4 μ L of a solution containing the p38 α enzyme and the biotinylated substrate peptide in assay buffer.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 μ L of ATP solution in assay buffer.
- Incubate for 60 minutes at room temperature.

- Stop the reaction by adding 5 μ L of a detection mixture containing the Europium-labeled antibody and SA-APC in a quench buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM EDTA).
- Incubate for 60 minutes at room temperature to allow for signal development.
- Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
- Calculate the ratio of the emission signals and determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.

Visualizations

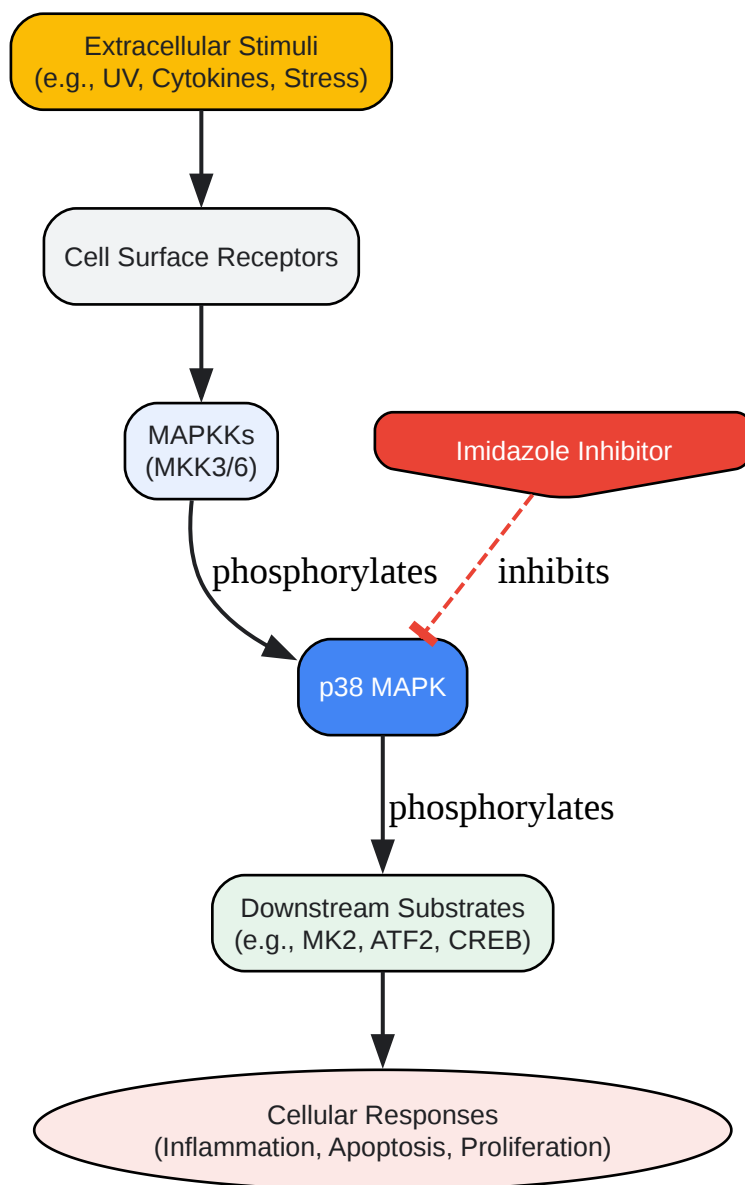
Experimental Workflow for SAR Studies



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Caption: Workflow for SAR studies of imidazole-based kinase inhibitors.

p38 MAP Kinase Signaling Pathway



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Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.

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